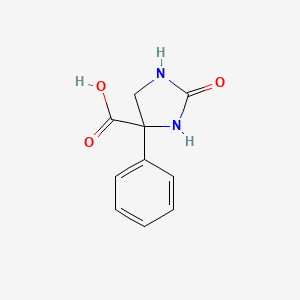
N-cyclopentyl-N'-(3-methoxyphenyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N'-(3-methoxyphenyl)oxamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a bioactive molecule that has been extensively studied for its ability to promote dental health and prevent tooth decay.
Applications De Recherche Scientifique
Intramolecular Hydrogen Bonding in Oxamide Derivatives
Research by Martínez-Martínez et al. (1998) focused on the synthesis and structural investigation of various oxamide derivatives, including N-cyclopentyl-N'-(3-methoxyphenyl)oxamide. These compounds are characterized by their intramolecular three-center hydrogen bonding, with the structures established through NMR spectroscopy and X-ray diffraction. The study provides insights into the molecular conformations and bonding interactions of these compounds (Martínez-Martínez et al., 1998).
Bimetallic Complexes with Oxamide Ligands
Li et al. (2012) synthesized bimetallic complexes using asymmetrical N,N'-bis(substituted)oxamide ligands. These complexes, characterized by X-ray single-crystal diffraction, show potential for in vitro cytotoxic activities and interactions with DNA and proteins. This research highlights the applicability of oxamide derivatives in developing metal-based therapeutic agents (Li et al., 2012).
Synthesis and Characterization for Corrosion Inhibition
A study by Abu-Rayyan et al. (2022) explored synthetic acrylamide derivatives, including those related to N-cyclopentyl-N'-(3-methoxyphenyl)oxamide, for their corrosion inhibition properties on copper. This research used various chemical and electrochemical methods to analyze the effectiveness of these compounds, demonstrating their potential as corrosion inhibitors (Abu-Rayyan et al., 2022).
DNA-Binding and Cytotoxic Activities
Research by Cui et al. (2011) and Zheng et al. (2015) focused on the synthesis of dicopper(II) complexes with N,N'-bis(substituted)oxamide ligands. These studies examined the DNA-binding properties and cytotoxic activities of the compounds, indicating their potential in cancer therapy. The findings provide valuable insights into the interaction of these complexes with biological macromolecules and their anticancer activities (Cui et al., 2011); (Zheng et al., 2015).
Propriétés
IUPAC Name |
N-cyclopentyl-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-12-8-4-7-11(9-12)16-14(18)13(17)15-10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFSZBOAAREUGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2403050.png)
![2-Chloro-N-(6-oxo-7-azaspiro[3.5]nonan-9-yl)acetamide](/img/structure/B2403051.png)
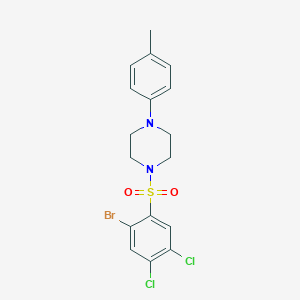
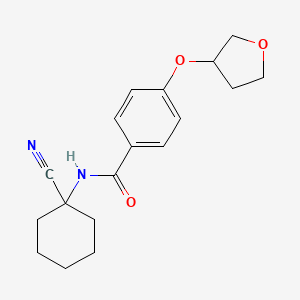
![Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2403056.png)
![5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2403060.png)
![3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2403061.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2403066.png)
![2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol](/img/structure/B2403067.png)
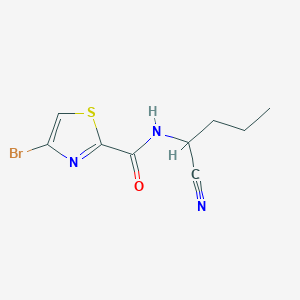
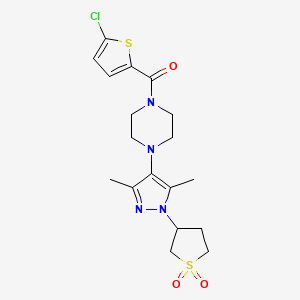
![(E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide](/img/structure/B2403071.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2403072.png)
